Cas no 2229384-91-0 (1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde)

1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde
- EN300-1925567
- 2229384-91-0
- 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde
-
- インチ: 1S/C8H7BrN2O/c9-6-3-10-7(11-4-6)8(5-12)1-2-8/h3-5H,1-2H2
- InChIKey: ROJCMVNZUNZZOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(C2(C=O)CC2)=NC=1
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925567-0.05g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.05g |
$1224.0 | 2023-05-23 | ||
Enamine | EN300-1925567-0.1g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.1g |
$1283.0 | 2023-05-23 | ||
Enamine | EN300-1925567-5.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 5g |
$4226.0 | 2023-05-23 | ||
Enamine | EN300-1925567-0.25g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.25g |
$1341.0 | 2023-05-23 | ||
Enamine | EN300-1925567-0.5g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 0.5g |
$1399.0 | 2023-05-23 | ||
Enamine | EN300-1925567-10.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 10g |
$6266.0 | 2023-05-23 | ||
Enamine | EN300-1925567-1.0g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 1g |
$1458.0 | 2023-05-23 | ||
Enamine | EN300-1925567-2.5g |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde |
2229384-91-0 | 2.5g |
$2856.0 | 2023-05-23 |
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehydeに関する追加情報
Introduction to 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde (CAS No: 2229384-91-0)
1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural features and potential applications in drug discovery. This compound, identified by the CAS number 2229384-91-0, has garnered attention due to its molecular framework, which combines a bromopyrimidine moiety with a cyclopropane ring. The presence of these distinct structural elements not only makes it a subject of interest for synthetic chemists but also opens up avenues for exploring its pharmacological properties.
The bromopyrimidine segment is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets such as enzymes and receptors. Pyrimidine derivatives, in general, are prevalent in therapeutic agents due to their ability to mimic natural nucleobases and thereby interfere with nucleic acid synthesis or function. In contrast, the cyclopropane ring introduces rigidity to the molecular structure, which can influence both the electronic properties and the spatial orientation of functional groups. This combination of features makes 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde a versatile scaffold for designing novel compounds.
Recent advancements in chemical biology have highlighted the importance of structural diversity in drug development. The cyclopropane ring, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug candidates. This is attributed to the strained nature of the three-membered ring, which can optimize interactions with biological targets through induced fit mechanisms. The aldehyde functionality at the cyclopropane carbon further extends the potential for chemical modifications, allowing for the introduction of diverse substituents that can fine-tune pharmacological activity.
In the context of current research, 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde has been explored as a precursor in the synthesis of more complex molecules with therapeutic potential. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific kinases implicated in cancer progression. The bromine atom on the pyrimidine ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl structures found in many drugs.
The compound's relevance is further underscored by its potential applications in developing antiviral agents. Pyrimidine derivatives have long been recognized for their role in inhibiting viral replication by interfering with nucleotide metabolism. By integrating this motif with a cyclopropane core, researchers aim to enhance both potency and selectivity against viral enzymes. Preliminary studies have suggested that derivatives of 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde may exhibit inhibitory activity against certain RNA-dependent RNA polymerases, making them promising candidates for further investigation.
From a synthetic chemistry perspective, the preparation of 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde exemplifies modern methodologies that bridge organic synthesis with medicinal chemistry. The synthesis typically involves multi-step reactions starting from readily available precursors, often employing transition metal catalysis to achieve key transformations efficiently. The aldehyde group provides a convenient entry point for subsequent derivatization, allowing chemists to rapidly explore different analogues with varying substituents.
The versatility of this compound is also reflected in its role as an intermediate in the production of biologically active molecules targeting neurological disorders. Pyrimidine-based scaffolds are known to interact with receptors and ion channels involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. By incorporating the cyclopropane moiety, researchers hope to improve drug-like properties such as blood-brain barrier penetration and metabolic stability. Ongoing investigations are focusing on optimizing synthetic routes to facilitate large-scale production for preclinical studies.
Another area where 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde shows promise is in the development of antimicrobial agents. The combination of a brominated pyrimidine and a cyclopropane ring offers unique structural features that may confer resistance against bacterial enzymes responsible for drug degradation. This is particularly relevant in an era where antibiotic resistance poses significant challenges to global health. By designing molecules that disrupt essential bacterial processes while minimizing toxicity to host cells, researchers aim to address this critical issue.
The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and material science. Pyrimidine derivatives are widely used as herbicides and fungicides due to their ability to inhibit key enzymes involved in plant growth regulation or pathogen metabolism. Similarly, the cyclopropane ring has been explored in materials science for its ability to impart specific properties such as enhanced thermal stability or mechanical strength when incorporated into polymers or other materials.
In conclusion, 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carbaldehyde represents a compelling example of how structural innovation can drive advancements in drug discovery and material science. Its unique combination of pharmacophoric elements—namely the bromopyrimidine moiety and cyclopropane ring—makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.
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